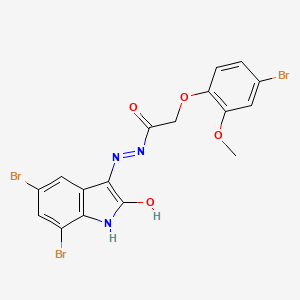
2-(2,3-dihydro-1H-indol-1-yl)-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-dihydro-1H-indol-1-yl)-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone, also known as DIMP, is a small molecule that has gained attention in the scientific community due to its potential in various applications.
Mechanism of Action
The mechanism of action of 2-(2,3-dihydro-1H-indol-1-yl)-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone is not fully understood. However, studies have suggested that it inhibits the activity of certain enzymes involved in cancer cell growth and proliferation. Additionally, 2-(2,3-dihydro-1H-indol-1-yl)-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone has been reported to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-(2,3-dihydro-1H-indol-1-yl)-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone has been shown to modulate the expression of various genes involved in cancer cell growth, inflammation, and oxidative stress. Moreover, 2-(2,3-dihydro-1H-indol-1-yl)-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone has been reported to inhibit the migration and invasion of cancer cells. These effects suggest that 2-(2,3-dihydro-1H-indol-1-yl)-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone may have potential as a therapeutic agent for cancer and other diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(2,3-dihydro-1H-indol-1-yl)-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone in lab experiments is its high purity and yield. Moreover, the synthesis method of 2-(2,3-dihydro-1H-indol-1-yl)-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone is relatively simple and can be easily scaled up. However, one limitation of using 2-(2,3-dihydro-1H-indol-1-yl)-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone in lab experiments is its low solubility in water, which may affect its bioavailability in vivo.
Future Directions
There are several future directions for the study of 2-(2,3-dihydro-1H-indol-1-yl)-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone. One potential area of research is the development of new drugs based on 2-(2,3-dihydro-1H-indol-1-yl)-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone for the treatment of cancer and other diseases. Moreover, further studies are needed to elucidate the mechanism of action of 2-(2,3-dihydro-1H-indol-1-yl)-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone and its effects on various signaling pathways. Additionally, the development of new synthesis methods for 2-(2,3-dihydro-1H-indol-1-yl)-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone may lead to the discovery of new analogs with improved bioactivity and pharmacokinetic properties.
Conclusion:
In conclusion, 2-(2,3-dihydro-1H-indol-1-yl)-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone is a promising small molecule with potential in various scientific research applications. Its anti-tumor, anti-inflammatory, and anti-oxidant properties make it a candidate for the development of new drugs for cancer and other diseases. Further studies are needed to fully understand the mechanism of action of 2-(2,3-dihydro-1H-indol-1-yl)-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone and its effects on various signaling pathways.
Synthesis Methods
The synthesis of 2-(2,3-dihydro-1H-indol-1-yl)-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone involves the reaction of 2-amino-3-cyano-4,6-dimethylpyridine with 2-bromo-1-(3-methylbutyl)-1H-indole in the presence of a palladium catalyst. This method has been reported to yield high purity and yield of 2-(2,3-dihydro-1H-indol-1-yl)-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone.
Scientific Research Applications
2-(2,3-dihydro-1H-indol-1-yl)-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone has been studied extensively for its potential as a therapeutic agent. It has been shown to have anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer. Moreover, 2-(2,3-dihydro-1H-indol-1-yl)-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone has been reported to have anti-inflammatory and anti-oxidant effects. These properties make 2-(2,3-dihydro-1H-indol-1-yl)-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone a promising candidate for the development of new drugs for cancer and other diseases.
properties
IUPAC Name |
2-(2,3-dihydroindol-1-yl)-4-methyl-5-(3-methylbutyl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c1-12(2)8-9-15-13(3)19-18(20-17(15)22)21-11-10-14-6-4-5-7-16(14)21/h4-7,12H,8-11H2,1-3H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGVGDRUBBKXXRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)N2CCC3=CC=CC=C32)CCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dimethylphenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]acetamide](/img/structure/B6132614.png)
![3-[({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]-2,2-dimethyl-1-propanol](/img/structure/B6132624.png)
![2,7-diethyl-3-(4-fluorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6132626.png)
![5-{5-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-1,2,4-oxadiazol-3-yl}-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B6132633.png)
![N-{2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)amino]ethyl}-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B6132646.png)
![7-[4-(benzyloxy)butanoyl]-2-(dimethylamino)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6132653.png)
![5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]benzamide](/img/structure/B6132657.png)

![2-(3-butenoyl)-7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6132672.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6132696.png)
![3-({[4-(benzoylamino)phenyl]amino}sulfonyl)-4-chloro-N-phenylbenzamide](/img/structure/B6132700.png)
![2-[4-(3-methylbenzyl)-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6132705.png)
![N-{1-[1-(2-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxybenzamide](/img/structure/B6132707.png)
![2-[1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-[(1-ethyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B6132717.png)